molecular formula C14H17NO2 B041348 Methyl (2r)-4-(1h-indol-3-yl)-2-methylbutanoate CAS No. 97399-93-4

Methyl (2r)-4-(1h-indol-3-yl)-2-methylbutanoate

Cat. No. B041348
CAS RN: 97399-93-4
M. Wt: 231.29 g/mol
InChI Key: OSINFMIOMWBGDS-SNVBAGLBSA-N
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Description

Synthesis Analysis

  • Diastereoselective Synthesis : A study describes the diastereoselective synthesis of a related compound, emphasizing the importance of stereochemistry in the synthesis process (Egorov et al., 2010).
  • Convenient Synthesis Route : Another research discusses a robust method for the synthesis of a diastereomerically pure compound, highlighting the key reactions involved in the synthesis, including coupling and cyclization steps (Nighot et al., 2020).

Molecular Structure Analysis

  • X-ray Crystallography : The structure of related compounds has been established using X-ray crystallography, which provides insights into the molecular conformation and arrangement in crystals (Baul et al., 2009).

Chemical Reactions and Properties

  • Three-component Reactions : A study explores the reactions of related esters with aromatic aldehydes and diamines, demonstrating the versatility of these compounds in chemical synthesis (Gein et al., 2010).

Physical Properties Analysis

  • Glass Transition Temperatures : Research on a related compound, 2-methylbutane-1,2,3,4-tetraol, provides insights into the physical phase state and glass transition temperatures, which are important for understanding the physical properties of such compounds (Lessmeier et al., 2018).

Chemical Properties Analysis

  • Vibrational Studies : An in-depth study of S-methyl thiobutanoate using vibrational spectroscopy (FTIR and Raman) alongside theoretical calculations offers insights into the chemical properties of similar compounds (Gil et al., 2015).
  • NMR and UV-Vis Analysis : Research involving NMR and UV-Vis spectroscopy for structural elucidation provides essential details on the chemical properties of similar esters (Micheletti & Boga, 2023).

Scientific Research Applications

Diastereomer Interconversion and Enolization

Diastereomer Interconversion via Enolization : A study explored the diastereomer interconversion of methyl 2-(acetyl)-3-(1H-indol-3-yl)-4-methylpentanoate through enolization. The reaction involved indole, isobutyraldehyde, and methyl acetoacetate, resulting in a single diastereomer. The study utilized various techniques like (1)H NMR, HPLC, mass spectrometry, and deuteration experiments to understand the thermodynamics and kinetics of the interconversion process, revealing it to be both acid- and base-catalyzed with the alpha carbon as the stereolabile center. This research provides insights into the mechanisms governing the stereoselectivity and crystallization-induced asymmetric transformation in such compounds (Renzetti et al., 2015).

Biosynthesis and Aroma Contribution

Biosynthesis in Apples : Another study investigated the biosynthesis and interconversions of 2-methylbutyl and 2-methylbutanoate esters, including ethyl 2-methylbutanoate, known for their contribution to fruit aroma. This research utilized deuterium-labeled substrates and GC−MS to track the production of these esters in Red Delicious and Granny Smith apples. It unveiled cultivar-specific differences in products and product distributions, contributing to our understanding of fruit aroma biosynthesis and the subtle nuances that define the sensory profiles of different apple varieties (Rowan et al., 1996).

Organoleptic Impact and Wine Aroma

Enantiomers in Wine : Ethyl 2-methylbutanoate enantiomers were studied for their distribution and organoleptic impact in wine. The research revealed the dominance of the S-enantiomeric form in various red wines, with an interesting observation that older wines contained higher levels of ethyl 2-methylbutanoate compared to younger ones. Sensory analysis demonstrated that these compounds significantly influence the perception of fruity aromas in wine, indicating their crucial role in shaping the sensory profiles and aging characteristics of wines (Lytra et al., 2014).

Future Directions

The field of indole derivative research is very active, with new synthetic methods and applications being developed regularly . Future research will likely continue to explore the diverse biological activities of these compounds and develop new methods for their synthesis.

properties

IUPAC Name

methyl (2R)-4-(1H-indol-3-yl)-2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-10(14(16)17-2)7-8-11-9-15-13-6-4-3-5-12(11)13/h3-6,9-10,15H,7-8H2,1-2H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSINFMIOMWBGDS-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CNC2=CC=CC=C21)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC1=CNC2=CC=CC=C21)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2r)-4-(1h-indol-3-yl)-2-methylbutanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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